4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole

Description

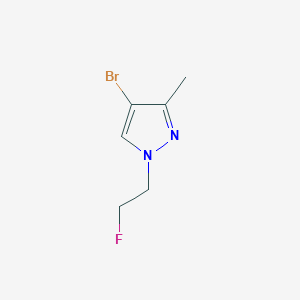

4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole is a halogenated pyrazole derivative featuring a bromine atom at the 4-position, a methyl group at the 3-position, and a 2-fluoroethyl substituent at the 1-position. This compound belongs to a broader class of pyrazole-based molecules, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The fluorine atom in the 2-fluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a reactive site for further functionalization (e.g., cross-coupling reactions) .

Properties

IUPAC Name |

4-bromo-1-(2-fluoroethyl)-3-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrFN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYJTCPEMCPVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydride), solvents (DMF, DMSO).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Reduced pyrazole derivatives.

Scientific Research Applications

4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole is utilized in several scientific research areas:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Effects

Substituent Position and Electronic Effects

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole (HI-1729) :

This compound replaces the 2-fluoroethyl group with a 4-methoxyphenyl substituent. The methoxy group introduces electron-donating resonance effects, stabilizing the pyrazole ring and altering its reactivity in electrophilic substitutions. In contrast, the 2-fluoroethyl group in the target compound provides electron-withdrawing inductive effects, increasing the electrophilicity of the bromine atom at the 4-position .4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole :

The trifluoromethyl group at the 3-position significantly increases the compound’s electronegativity and acidity compared to the methyl group in the target compound. This substitution also enhances thermal stability and resistance to oxidative degradation, making it suitable for high-temperature reactions .4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine :

The fluorobenzyl substituent introduces steric bulk and aromatic π-system interactions, which are absent in the target compound’s linear 2-fluoroethyl chain. This structural difference impacts solubility, with the fluorobenzyl derivative exhibiting lower aqueous solubility due to increased hydrophobicity .

Halogen Variations

- 4-Chloro-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine :

Replacing bromine with chlorine reduces the compound’s molecular weight (MW: ~285 vs. ~303 for the bromo analog) and polarizability. Chlorine’s smaller atomic radius may also lead to weaker halogen bonding in crystal structures compared to bromine, as observed in isostructural chloro/bromo pairs .

Spectroscopic and Physical Properties

Key Data Table

Spectroscopic Insights :

- The ¹H NMR signal for the 2-fluoroethyl group (δ 4.70–4.85) is distinct from the aromatic protons in phenyl-substituted analogs (δ 7.50 in HI-1729) .

- The trifluoromethyl group in 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole causes significant deshielding of adjacent protons (δ 7.45) compared to the methyl group in the target compound (δ 2.30) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.